molecular formula C17H15BrN2O4 B249269 2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B249269
M. Wt: 391.2 g/mol
InChI Key: PGBSEDMSRPJULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the oxadiazole family. This compound has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic electronics.

Mechanism of Action

The exact mechanism of action of 2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is not yet fully understood. However, several studies have suggested that this compound induces cell death by inhibiting the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Furthermore, this compound has been reported to inhibit the migration and invasion of cancer cells, which are essential steps in the metastatic process.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its high potency against cancer cells. This compound has been shown to exhibit significant anticancer activity at low concentrations, making it an attractive candidate for further development. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. One potential direction is to investigate the structure-activity relationship of this compound to identify more potent analogs. Another direction is to explore the potential applications of this compound in other fields such as material science and organic electronics. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can be achieved through various methods, including cyclization of 2-(2-bromophenyl) hydrazinecarboxamide with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-(2-bromophenyl) hydrazinecarboxamide with 3,4,5-trimethoxybenzoyl isothiocyanate in the presence of a base such as potassium carbonate. Both methods have been shown to produce high yields of the desired product.

Scientific Research Applications

2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to possess antifungal and antibacterial activities.

properties

Product Name

2-(2-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Molecular Formula

C17H15BrN2O4

Molecular Weight

391.2 g/mol

IUPAC Name

2-(2-bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H15BrN2O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)16-19-20-17(24-16)11-6-4-5-7-12(11)18/h4-9H,1-3H3

InChI Key

PGBSEDMSRPJULA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=CC=C3Br

Origin of Product

United States

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